molecular formula C11H16O2 B032954 1-Adamantanecarboxylic acid CAS No. 828-51-3

1-Adamantanecarboxylic acid

Cat. No.: B032954
CAS No.: 828-51-3
M. Wt: 180.24 g/mol
InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
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Description

1-Adamantanecarboxylic acid is an organic compound with the molecular formula C₁₁H₁₆O₂. It is a white solid and the simplest carboxylic acid derivative of adamantane. This compound is notable for its synthesis by carboxylation of adamantane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantanecarboxylic acid can be synthesized through the carboxylation of adamantane. The process involves the reaction of adamantane with formic acid in the presence of concentrated sulfuric acid. The reaction mixture is cooled and stirred, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Adamantanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1-Adamantanecarboxylic acid exerts its effects through complexation reactions with cyclohexaamylose. This interaction inhibits phenyl ester hydrolysis of cycloheptaamylose, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Adamantanecarboxylic acid is unique due to its ability to form mononuclear tris(carboxylate) coordination complexes with transition metals such as manganese, nickel, cobalt, and zinc. This property distinguishes it from other similar compounds .

Properties

IUPAC Name

adamantane-1-carboxylic acid
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InChI

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
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InChI Key

JIMXXGFJRDUSRO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)O
Source PubChem
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Molecular Formula

C11H16O2
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DSSTOX Substance ID

DTXSID40870784
Record name 1-Adamantane-1-carboxylic acid
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Molecular Weight

180.24 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Adamantanecarboxylic acid
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CAS No.

828-51-3, 15897-81-1
Record name 1-Adamantanecarboxylic acid
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Record name Adamantanecarboxylic acid
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Record name Adamantane-2-carboxylic acid
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Record name Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

1-adamantanecarbonyl chloride and 2-bromo-2,2-difluoroethanol were mixed in tetrahydrofuran, and ice-cooled. Triethylamine was added into the mixture, and then a typical liquid separating operation and a distillation removal of solvent were conducted, to obtain 1-adamantanecarboxylic acid=2-bromo-2,2-difluoroethyl. Next, conversion into sodium sulfinate by sodium dithionite and oxidation by hydrogen peroxide were conducted for the mixture, to obtain intended sodium 2-(1-adamantanecarbonyloxy)-1,1-difluoroethanesulfonate.
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